molecular formula C19H23NO B14429822 2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide CAS No. 79998-30-4

2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide

Katalognummer: B14429822
CAS-Nummer: 79998-30-4
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: UKYCMUINBYKTGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide is an organic compound with a complex structure It is characterized by the presence of two methylphenyl groups attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide typically involves the reaction of 2-methylphenylamine with 3-methylphenylpropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Methylphenyl)(3-Methylphenyl)methanone: This compound has a similar structure but differs in its functional groups.

    2-(3-Methylphenyl)-1,3-Dithiane: Another structurally related compound with different chemical properties.

Uniqueness

2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide is unique due to its specific arrangement of methylphenyl groups and acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

79998-30-4

Molekularformel

C19H23NO

Molekulargewicht

281.4 g/mol

IUPAC-Name

2-(2-methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C19H23NO/c1-14-8-7-11-17(12-14)19(3,4)20-18(21)13-16-10-6-5-9-15(16)2/h5-12H,13H2,1-4H3,(H,20,21)

InChI-Schlüssel

UKYCMUINBYKTGT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C(C)(C)NC(=O)CC2=CC=CC=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.